molecular formula C19H30N6O3S B14925401 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B14925401
M. Wt: 422.5 g/mol
InChI Key: XMZYWBWTUBQYPS-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole and piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving 1,3-diketones and hydrazines . The piperidine ring is often prepared via hydrogenation of pyridine derivatives . The final coupling of these intermediates is achieved through sulfonylation and amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Scientific Research Applications

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic process . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its dual pyrazole and piperidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H30N6O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H30N6O3S/c1-6-24-12-17(14(3)22-24)13(2)21-19(26)16-8-7-9-25(11-16)29(27,28)18-10-20-23(5)15(18)4/h10,12-13,16H,6-9,11H2,1-5H3,(H,21,26)

InChI Key

XMZYWBWTUBQYPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C

Origin of Product

United States

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